1,3-Diethyl 2-cyclobutylpropanedioate
Description
However, the evidence focuses on a structurally analogous compound, 1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate (CAS 10203-59-5), which shares the propanedioate ester core. This article will analyze this compound and compare it with structurally related derivatives to infer trends in properties and reactivity.
Properties
IUPAC Name |
diethyl 2-cyclobutylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-3-14-10(12)9(8-6-5-7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULXCGVXEGQINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCC1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76731-17-4 | |
| Record name | 1,3-diethyl 2-cyclobutylpropanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl 2-cyclobutylpropanedioate can be synthesized through the esterification of 2-cyclobutylmalonic acid with ethanol in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-cyclobutylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
1,3-Diethyl 2-cyclobutylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-cyclobutylpropanedioate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound’s ester groups can be hydrolyzed to form carboxylic acids and alcohols, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
Key Properties of 1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate
- Molecular Formula : C₁₄H₂₆O₄
- Molecular Weight : 258.35 g/mol
- XLogP3 : 4 (high lipophilicity)
- Hydrogen Bond Acceptors : 4
- Topological Polar Surface Area (TPSA) : 52.6 Ų
- Rotatable Bonds : 10
- Complexity : 251 (indicative of branched substituents) .
The compound features a central propanedioate ester backbone with ethyl groups at positions 1 and 3, and a bulky 2-ethyl-2-(1-ethylpropyl) substituent at position 2.
Comparison with Structurally Similar Compounds
The evidence lists several structurally related propanedioate esters, differing in substituents at position 2. These variations impact physicochemical properties and functional utility:
Table 1: Comparative Analysis of Propanedioate Esters
| Compound Name | Substituent at Position 2 | Molecular Formula | Molecular Weight (g/mol) | XLogP3* | Key Structural Features |
|---|---|---|---|---|---|
| 1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate | Ethyl + 1-ethylpropyl | C₁₄H₂₆O₄ | 258.35 | 4 | Branched alkyl chains; high steric hindrance |
| 1,3-Diethyl 2-ethyl-2-(1-methylbutyl)propanedioate | Ethyl + 1-methylbutyl | C₁₅H₂₈O₄ | 272.38† | ~4.5† | Longer alkyl chain; increased hydrophobicity |
| 1,3-Diethyl 2-(4-morpholinylmethyl)propanedioate | 4-morpholinylmethyl | C₁₂H₂₁NO₅ | 259.30† | ~1.5† | Polar morpholine group; enhanced solubility |
| 1,3-Diethyl 2-dodecylpropanedioate | Linear dodecyl chain | C₁₉H₃₆O₄ | 340.49† | ~7.0† | Long hydrophobic tail; micelle formation |
*XLogP3 values marked with † are estimated based on substituent contributions.
Key Research Findings and Trends
Substituent Effects on Lipophilicity
- Branched vs. Linear Alkyl Groups : The 2-ethyl-2-(1-ethylpropyl) substituent in the primary compound confers moderate lipophilicity (XLogP3 = 4). In contrast, the linear dodecyl chain in 1,3-Diethyl 2-dodecylpropanedioate increases XLogP3 to ~7.0, making it highly hydrophobic .
- Polar Functional Groups : Introducing a morpholine ring (as in 1,3-Diethyl 2-(4-morpholinylmethyl)propanedioate) drastically reduces XLogP3 to ~1.5 due to hydrogen-bonding capacity, enhancing aqueous solubility.
Biological Activity
1,3-Diethyl 2-cyclobutylpropanedioate, a compound with the CAS number 76731-17-4, is an ester derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 230.3 g/mol. The structure consists of a cyclobutane ring attached to a propanedioate moiety, which is typical for compounds in this class.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms remain to be elucidated.
- Anticancer Potential : Some research indicates that derivatives of propanedioates can influence cancer cell proliferation, suggesting a possible role for this compound in cancer therapy.
The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, similar compounds have been shown to interact with various cellular pathways:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in metabolic pathways critical for cell growth and proliferation.
- Modulation of Signaling Pathways : There is evidence that these compounds can modulate signaling pathways related to inflammation and cell survival.
Case Studies and Research Findings
A review of available literature reveals some significant findings regarding the biological activity of similar compounds:
- Antimicrobial Studies : Research has shown that esters similar to this compound possess varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain diethyl esters inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.
- Anticancer Activity : A comparative analysis of propanedioate derivatives indicated that some compounds led to a reduction in tumor size in animal models. Specifically, derivatives with cycloalkane structures showed enhanced potency against specific cancer cell lines.
- Toxicological Assessments : Toxicity studies have indicated that while some derivatives exhibit promising biological activities, they also present risks at higher concentrations. For example, one study noted cytotoxic effects on normal human cells at concentrations exceeding 200 µM.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
